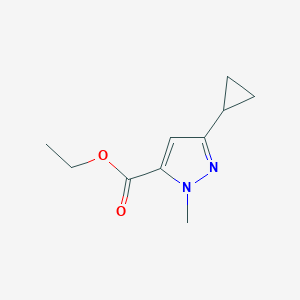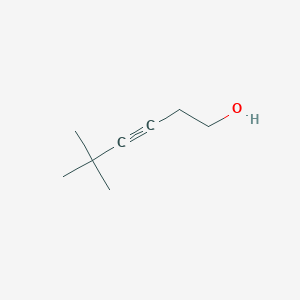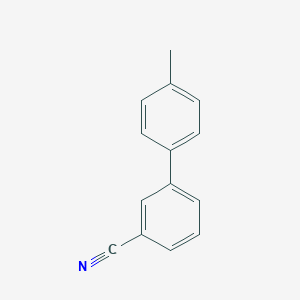![molecular formula C6H9N5 B176884 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine CAS No. 197355-88-7](/img/structure/B176884.png)
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolo-triazole derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, it has been found to bind to the adenosine receptors, which are involved in the regulation of various physiological processes such as inflammation and immune response.
Biochemische Und Physiologische Effekte
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine has been found to exert a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, it has been found to inhibit the activity of HDACs, which results in the upregulation of various pro-apoptotic genes. Additionally, this compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been found to possess antimicrobial activity against a range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple procedures. Additionally, it has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological effects. Furthermore, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Additionally, its potential as a treatment for inflammatory diseases such as rheumatoid arthritis should be further explored. Moreover, the compound's antimicrobial activity warrants further investigation, particularly in the context of developing new antibiotics to combat antibiotic-resistant bacterial strains. Finally, the development of new synthetic methods for the production of this compound could lead to the discovery of new derivatives with improved biological activities.
In conclusion, 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine is a promising compound with potential therapeutic applications. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. The development of new synthetic methods and the discovery of new derivatives could lead to the development of new drugs with improved biological activities.
Synthesemethoden
The synthesis of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine can be achieved by the reaction of ethylenediamine with 1,3-dimethyl-1H-pyrazol-5(4H)-one followed by the addition of hydrazine hydrate. The resulting product is then treated with ethyl chloroacetate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
197355-88-7 |
|---|---|
Produktname |
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine |
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H9N5/c7-3-1-5-9-10-6-2-4-8-11(5)6/h2,4,8H,1,3,7H2 |
InChI-Schlüssel |
IFCOXPMFEJMLOI-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NN=C2CCN |
Kanonische SMILES |
C1=CNN2C1=NN=C2CCN |
Synonyme |
1H-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





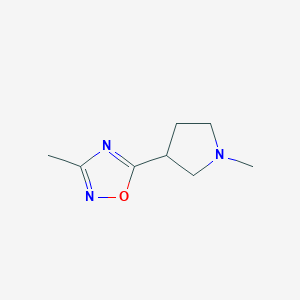




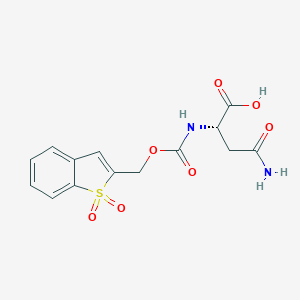
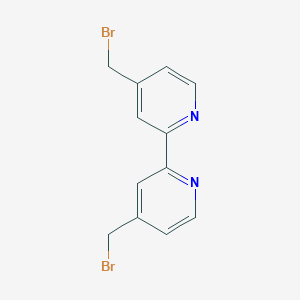
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
